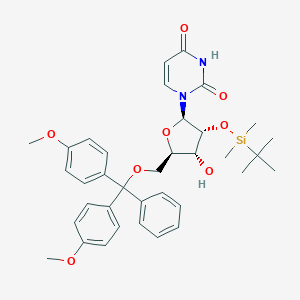

5'-O-DMT-2'-TBDMS-Uridine

Beschreibung

Contextualization within Nucleoside Chemistry and RNA Structural Features

Nucleosides, the fundamental units of RNA and DNA, consist of a nucleobase (in this case, uracil) linked to a sugar molecule (ribose for RNA). The structure of RNA is characterized by a backbone of alternating phosphate (B84403) and ribose units. The chemical synthesis of RNA requires the sequential addition of individual ribonucleoside monomers. nih.gov This process is complicated by the 2'-hydroxyl group of the ribose sugar, which is in close proximity to the 3'-hydroxyl group involved in forming the phosphodiester bond. google.com Unprotected, this 2'-hydroxyl group can interfere with the coupling reaction and lead to chain cleavage. glenresearch.com

To address this, protective groups are employed. The 5'-hydroxyl is typically protected with an acid-labile DMT group, which allows for controlled deprotection and the subsequent addition of the next monomer in the sequence. glenresearch.com The 2'-hydroxyl group is protected by a group that is stable under the conditions of synthesis but can be removed at the end. The TBDMS group is a widely used protecting group for this purpose due to its stability and subsequent removal with fluoride (B91410) ions. glenresearch.com

Significance of Uridine (B1682114) Derivatives in Biological and Synthetic Systems

Uridine and its derivatives are integral to numerous biological processes. nih.gov As a key component of RNA, uridine plays a central role in the storage and transfer of genetic information. nih.gov Beyond this fundamental role, uridine nucleotides are involved in cellular metabolism and signaling. nih.gov

In the realm of synthetic biology and medicine, uridine derivatives are of paramount importance. Modified uridine nucleosides are incorporated into synthetic RNA molecules to enhance their stability, improve their binding affinity to target molecules, and confer resistance to enzymatic degradation. smolecule.com This is particularly crucial for the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs) used in gene silencing, and for diagnostic probes. smolecule.com The ability to chemically synthesize RNA with specific modifications opens the door to creating molecules with tailored properties for a wide range of applications, including the treatment of cancer and viral infections. nih.gov

Fundamental Role of 5'-O-DMT-2'-TBDMS-Uridine as a Monomeric Building Block in Oligoribonucleotide Synthesis

The chemical synthesis of RNA on a solid support, typically in the 3' to 5' direction, relies on the sequential coupling of phosphoramidite (B1245037) monomers. nih.govglenresearch.com this compound is a precursor to the corresponding phosphoramidite, a highly reactive derivative that enables the efficient formation of the internucleotide phosphodiester linkage. sigmaaldrich.com

The synthesis process involves the following key steps where the properties of this compound are crucial:

Protection: The DMT group at the 5'-position prevents this hydroxyl from reacting during the coupling step, ensuring that the chain extends in the correct direction. glenresearch.com The TBDMS group at the 2'-position protects this hydroxyl from participating in unwanted side reactions, such as isomerization and cleavage of the growing RNA chain. google.com

Coupling: The phosphoramidite derivative of this compound is activated and couples to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. nih.gov

The use of this compound, and its corresponding phosphoramidite, has been a standard and widely adopted method in solid-phase RNA synthesis. nih.govatdbio.com While other protecting group strategies exist, the TBDMS-based chemistry has proven to be robust and reliable for the synthesis of a wide variety of RNA sequences. nih.govatdbio.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C36H44N2O8Si | nih.govmedchemexpress.com |

| Molecular Weight | 660.83 g/mol | targetmol.commedchemexpress.com |

| Appearance | White to light yellow solid | medchemexpress.com |

| CAS Number | 81246-80-2 | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Uridine |

| This compound 3'-CE phosphoramidite |

| 2'-O-TBDMS-Uridine |

| 5'-O-DMT-Uridine |

| 2'-O-TOM-Uridine |

| 2'-O-ACE-Uridine |

| 2'-O-TC-Uridine |

| 2'-aminouridine |

| 4-thiouridine (B1664626) |

| 5'-O-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite |

| 5'-O-DMT-2'-O-TBDMS-2-Thiouridine 3'-CE phosphoramidite |

| N6-Bz-5′-O-DMTr-Adenosine |

| N4-Ac-5′-ODMTr-Cytidine |

| N2-5′-O-DMTr-Guanosine |

| 5′-O-DMTr-Uridine |

| tert-butyldimethylsilyl chloride |

| N,N-diisopropylethylamine |

| 5'-O-DMT-2'-deoxyuridine-3'-CE Phosphoramidite |

| DMTr-2'-O-TBDMS-8-azanebularine-3'-CE-Phosphoramidite |

| 5'-O-DMT-3'-O-TBDMS uridine |

| 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-phenoxythiocarbonyl-N4-isobutyryl cytidine |

| 2',3'-di-O-thexyldimethylsilyl-3'-O-phenoxythiocarbonyl cytidine |

| 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-phenoxythiocarbonyl-N4-acetyl cytidine |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQIELPHWJPSY-WXQJYUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451982 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-80-2 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 O Dmt 2 Tbdms Uridine and Its Incorporation into Rna Oligomers

Phosphoramidite (B1245037) Synthesis Chemistry for Ribonucleoside Monomers

The phosphoramidite method is the most widely used approach for the chemical synthesis of oligonucleotides, including RNA. researchgate.netnih.gov This method relies on the use of nucleoside phosphoramidites, which are stabilized nucleoside precursors activated for coupling. The synthesis of these monomers, such as 5'-O-DMT-2'-TBDMS-Uridine phosphoramidite, requires a strategic application of protecting groups to prevent unwanted side reactions at the various reactive sites on the ribose sugar and the nucleobase. researchgate.netrsc.org

Regioselective Protection Strategies for Ribose Hydroxyl Groups

The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, presents a significant challenge in RNA synthesis. glenresearch.com This hydroxyl group must be protected during the synthesis to prevent isomerization and cleavage of the internucleotide linkage. google.com The selective protection of the 2'- and 5'-hydroxyl groups is therefore a critical step in the preparation of ribonucleoside phosphoramidites. nih.gov

Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT)

The 5'-hydroxyl group of the ribose is typically protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. glenresearch.comwikipedia.org This bulky group serves several purposes: it selectively protects the primary 5'-hydroxyl group, it provides a means of monitoring the coupling efficiency through the release of the colored DMT cation upon detritylation, and it facilitates the purification of the desired product. glenresearch.comresearchgate.nettwistbioscience.com The DMT group is introduced by reacting the nucleoside with DMT-chloride in pyridine (B92270). atdbio.com Its acid-lability allows for its removal at the beginning of each coupling cycle in solid-phase synthesis, exposing the 5'-hydroxyl for reaction with the next incoming phosphoramidite. wikipedia.orgsigmaaldrich.com

Protection of the 2'-Hydroxyl Group with Tert-Butyldimethylsilyl (TBDMS)

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl function in RNA synthesis. glenresearch.comnih.gov It is stable to the acidic conditions used for DMT removal and the basic conditions used for the removal of some nucleobase protecting groups. glenresearch.com The introduction of the TBDMS group is a critical step that often requires careful optimization to achieve regioselectivity for the 2'-position over the 3'-position. atdbio.com The synthesis of 2'-O-TBDMS nucleoside derivatives can be achieved in good yields. umich.edu The TBDMS group is typically removed at the end of the synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) tris(hydrofluoride). glenresearch.com

One method for the selective synthesis of 5′-O-DMT-2′-O-TBDMS mononucleosides utilizes an organic catalyst to avoid complex protection/deprotection steps. nih.gov This approach involves the direct silylation of the 5'-O-DMT-Uridine in the presence of the catalyst. nih.gov

Consideration of Nucleobase Protecting Groups (e.g., benzoyl, isobutyryl, acetyl)

In addition to the ribose hydroxyl groups, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) must also be protected to prevent side reactions during synthesis. researchgate.netumich.edu Common protecting groups include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. researchgate.net Acetyl (Ac) can also be used. researchgate.net These acyl-type protecting groups are typically stable throughout the synthesis and are removed during the final deprotection step, often with ammonia (B1221849) or a mixture of ammonia and methylamine (B109427). umich.edu The choice of nucleobase protecting groups is important and must be compatible with the other protecting groups used in the synthesis. umich.edu For uridine (B1682114), the nucleobase typically does not require protection. umich.edu

Stereoselective Phosphitylation at the 3'-Hydroxyl Position

With the 5'- and 2'-hydroxyl groups and the nucleobase protected, the final step in preparing the phosphoramidite monomer is the phosphitylation of the 3'-hydroxyl group. atdbio.com This reaction is carried out by treating the protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). atdbio.com This reaction introduces the phosphoramidite moiety at the 3'-position, which is then ready for activation and coupling during solid-phase synthesis. The resulting this compound 3'-CE phosphoramidite is a key building block for RNA synthesis. silantes.comsigmaaldrich.com

Solid-Phase Oligoribonucleotide Synthesis Cycle using this compound Phosphoramidites

Solid-phase synthesis allows for the automated and efficient construction of RNA oligomers on a solid support, typically controlled pore glass (CPG). wikipedia.orgnih.gov The synthesis cycle using this compound phosphoramidite follows a series of repeated steps:

Detritylation: The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved using a solution of a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. wikipedia.orgsigmaaldrich.com The release of the orange-colored DMT cation allows for real-time monitoring of the synthesis efficiency. atdbio.com

Coupling: The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT). wikipedia.orgsigmaaldrich.com This activated monomer is then coupled to the free 5'-hydroxyl of the support-bound nucleoside. Due to the steric hindrance of the 2'-O-TBDMS group, the coupling times for ribonucleoside phosphoramidites are generally longer than those for deoxyribonucleosides. wikipedia.org

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would lead to the formation of deletion mutants, a capping step is performed. This is typically done using acetic anhydride (B1165640) and N-methylimidazole to acetylate any free 5'-hydroxyls. sigmaaldrich.com

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is usually accomplished using a solution of iodine in a mixture of water and pyridine. atdbio.com

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain. Upon completion of the synthesis, the oligoribonucleotide is cleaved from the solid support, and all protecting groups (nucleobase, phosphate, and 2'-TBDMS) are removed in a stepwise manner to yield the final, deprotected RNA molecule.

Interactive Data Tables

Table 1: Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile, allows for monitoring of coupling efficiency. glenresearch.comatdbio.com |

| 2'-Hydroxyl | Tert-butyldimethylsilyl | TBDMS | Stable to acid and base, removed by fluoride. glenresearch.comnih.gov |

| 3'-Phosphite | 2-Cyanoethyl | CE | Base-labile, protects the phosphite during synthesis. atdbio.com |

Table 2: Steps in Solid-Phase Oligoribonucleotide Synthesis Cycle

| Step | Reagents | Purpose |

|---|---|---|

| 1. Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) | Removes the 5'-DMT group to expose the hydroxyl for coupling. wikipedia.orgsigmaaldrich.com |

| 2. Coupling | Activated Phosphoramidite, Tetrazole/ETT | Forms the internucleotide linkage. wikipedia.orgsigmaaldrich.com |

| 3. Capping | Acetic Anhydride, N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups. sigmaaldrich.com |

Acid-Catalyzed Detritylation of the 5'-O-DMT Group

The first step in each cycle of RNA synthesis is the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain. wikipedia.orgatdbio.combiotage.com This reaction is typically carried out using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous organic solvent like dichloromethane. wenzhanglab.comwikipedia.org The cleavage of the DMT group exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. wenzhanglab.comnih.gov The released DMT cation is a brightly colored species, which allows for the real-time monitoring of the reaction progress and coupling efficiency. wenzhanglab.comatdbio.com A milder detritylation strategy using mildly acidic buffers (pH 4.5 or 5.0) with gentle warming has also been developed to minimize potential side reactions, particularly for sensitive modified nucleic acids. nih.gov

Nucleophilic Coupling Reaction with Incoming Phosphoramidite Monomers

Following detritylation, the free 5'-hydroxyl group of the support-bound oligonucleotide acts as a nucleophile, attacking the activated phosphoramidite of the incoming this compound monomer. wikipedia.orgumich.edu This coupling reaction is facilitated by an activator, typically a weak acid such as 1H-tetrazole or its derivatives, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. atdbio.combiotage.co.jp The reaction results in the formation of a new phosphite triester linkage between the incoming monomer and the growing RNA chain. biotage.co.jp Due to the steric hindrance of the 2'-O-TBDMS group, the coupling of 2'-O-TBDMS protected ribonucleoside phosphoramidites can be slower compared to their 2'-deoxy counterparts. umich.edu

Oxidation of Inter-nucleotidic Phosphite Triester to Phosphate Triester

The newly formed internucleotidic phosphite triester linkage is unstable and susceptible to cleavage. sigmaaldrich.comumich.edu Therefore, it must be oxidized to a more stable pentavalent phosphate triester. sigmaaldrich.comnih.govfujifilm.com This is typically achieved by treating the solid-support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base like pyridine or lutidine. sigmaaldrich.com The iodine acts as the oxidizing agent, converting the P(III) species to a P(V) species. acs.org Hydrogen peroxide in aqueous acetonitrile has also been explored as a greener alternative to iodine. acs.org

Capping of Unreacted 5'-Hydroxyl Groups

Despite high coupling efficiencies, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains may fail to react with the incoming phosphoramidite monomer. horizondiscovery.comumich.edu To prevent these unreacted chains from participating in subsequent coupling cycles and generating deletion mutants (n-1 sequences), they are permanently blocked in a process called "capping." nih.govumich.eduglenresearch.com This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using acetic anhydride and an activator like N-methylimidazole (NMI). nih.govglenresearch.com

Comprehensive Deprotection Strategies for Synthesized RNA Oligonucleotides

After the desired RNA sequence has been assembled, a series of deprotection steps are required to remove all protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyls, as well as to cleave the oligonucleotide from the solid support. umich.edukulturkaufhaus.denih.gov

Removal of Nucleobase and Phosphate Protecting Groups

The first deprotection step typically involves treatment with a basic solution to remove the protecting groups from the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) and the cyanoethyl groups from the phosphate backbone. atdbio.comencyclopedia.pubnih.gov A common reagent for this purpose is a mixture of concentrated aqueous ammonia and ethanol (B145695). atdbio.com More recently, faster deprotection has been achieved using aqueous methylamine or a mixture of methylamine and ammonia (AMA), which can significantly reduce the deprotection time. kulturkaufhaus.deumich.edu For some sensitive modifications, alternative protecting groups and deprotection schemes have been developed to avoid harsh basic conditions. nih.govnih.gov The removal of the β-cyanoethyl phosphate protecting groups can also be performed as a separate step using a weak base in an organic solvent to prevent the formation of unwanted adducts. encyclopedia.pubnih.gov

Fluoride-Mediated Cleavage of the 2'-O-TBDMS Group

The final deprotection step is the removal of the 2'-O-TBDMS groups. This is accomplished using a fluoride-containing reagent. atdbio.comkulturkaufhaus.de The most common reagent for this purpose is tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). atdbio.comglenresearch.com Another effective reagent is triethylamine trihydrofluoride (TEA·3HF). kulturkaufhaus.deyale.edugoogle.com The fluoride ion selectively attacks the silicon atom of the TBDMS group, leading to its cleavage and the liberation of the free 2'-hydroxyl group. atdbio.com This step must be performed under anhydrous or carefully controlled conditions to prevent degradation of the RNA backbone. kulturkaufhaus.de

Table 1: Reagents in RNA Synthesis and Deprotection

| Step | Reagent/Reagent Class | Purpose |

|---|---|---|

| Synthesis Cycle | ||

| Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) | Removal of the 5'-O-DMT protecting group. wenzhanglab.comwikipedia.org |

| Coupling | 1H-Tetrazole or derivatives | Activation of the incoming phosphoramidite. atdbio.combiotage.co.jp |

| Oxidation | Iodine and water | Oxidation of the phosphite triester to a stable phosphate triester. sigmaaldrich.com |

| Capping | Acetic anhydride and N-methylimidazole (NMI) | Blocking of unreacted 5'-hydroxyl groups. nih.govglenresearch.com |

| Deprotection | ||

| Nucleobase & Phosphate Deprotection | Aqueous ammonia/ethanol or Methylamine/ammonia (AMA) | Removal of protecting groups from nucleobases and the phosphate backbone. atdbio.comkulturkaufhaus.deumich.edu |

| 2'-O-TBDMS Cleavage | Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) | Removal of the 2'-O-TBDMS protecting group. atdbio.comkulturkaufhaus.deyale.edugoogle.com |

One-Pot Deprotection Methodologies for TBDMS Chemistry

The removal of protecting groups from synthetic oligoribonucleotides is a critical final step in RNA synthesis. For oligomers constructed using this compound and other similarly protected monomers, traditional deprotection strategies involve multiple steps and can be time-consuming. To streamline this process, one-pot deprotection methodologies have been developed. These procedures aim to remove the base-labile protecting groups from the exocyclic amines of the nucleobases (if present), the cyanoethyl groups from the phosphate backbone, and the 2'-O-tert-butyldimethylsilyl (TBDMS) group in a single reaction vessel, thereby increasing efficiency and minimizing sample handling. google.comjustia.comumich.edu

The development of one-pot protocols has been driven by the need for faster and more efficient RNA synthesis, particularly for applications in high-throughput screening and the production of therapeutic oligonucleotides. google.comphenomenex.com These methods are designed to be robust and compatible with the various protecting groups used in standard phosphoramidite chemistry for RNA.

A common and effective one-pot deprotection strategy involves a two-stage treatment within the same reaction vial. The first stage typically employs a basic solution to cleave the oligomer from the solid support and remove the protecting groups on the phosphates and nucleobases. The second stage utilizes a fluoride reagent to cleave the 2'-O-TBDMS ether bond.

A widely adopted one-pot method utilizes a mixture of aqueous methylamine (MA) or anhydrous methylamine in a solvent, followed by the addition of a fluoride source, commonly triethylamine trihydrofluoride (TEA·3HF). umich.edugoogle.com The initial treatment with methylamine rapidly removes the acyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. Following this, the fluoride reagent is introduced to effect the desilylation of the 2'-hydroxyl group.

The choice of solvent is crucial for the success of one-pot deprotection. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and ethanol are often employed to ensure the solubility of the partially deprotected oligoribonucleotide and to facilitate the subsequent desilylation step. umich.edugoogle.comglenresearch.com The use of anhydrous conditions during the methylamine step has also been explored to prevent any potential degradation of the RNA backbone. justia.comgoogle.com

The following tables summarize typical conditions used in one-pot deprotection methodologies applicable to RNA oligomers containing this compound.

Table 1: Reagents and Conditions for One-Pot Deprotection of TBDMS-Protected RNA

| Step | Reagent | Solvent | Temperature (°C) | Duration | Purpose |

| 1. Base/Phosphate Deprotection | 40% Aqueous Methylamine | Water | 65 | 10-15 min | Cleavage from support, removal of base and phosphate protecting groups |

| 2. Silyl (B83357) Deprotection | Triethylamine trihydrofluoride (TEA·3HF) | N-methyl-2-pyrrolidone (NMP) / Triethylamine (TEA) | 65 | 90 min | Removal of 2'-TBDMS group |

Table 2: Alternative One-Pot Deprotection Protocol

| Step | Reagent | Solvent | Temperature (°C) | Duration | Purpose |

| 1. Base/Phosphate Deprotection | 33% Methylamine in Ethanol | Ethanol | 65 | 15 min | Cleavage from support, removal of base and phosphate protecting groups |

| 2. Silyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) | Neat or in DMSO | 65 | 15-90 min | Removal of 2'-TBDMS group |

Chemical and Mechanistic Considerations of Protecting Groups in Rna Synthesis

Specificity and Reactivity of the 5'-O-Dimethoxytrityl (DMT) Group

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone for protecting the 5'-hydroxyl function in nucleosides during automated solid-phase oligonucleotide synthesis. umich.edu Its utility stems from its high selectivity for the 5'-position and the ease with which it can be cleaved under specific conditions.

Steric and Electronic Factors Governing 5'-OH Selectivity

The remarkable regioselectivity of the DMT group for the 5'-hydroxyl (5'-OH) of a ribonucleoside like uridine (B1682114) is governed by a combination of steric and electronic factors. The 5'-OH is a primary hydroxyl group, which is inherently more reactive and less sterically hindered than the secondary 2'- and 3'-hydroxyl groups on the ribose sugar. umich.eduresearchgate.netchemie-brunschwig.ch The DMT group itself is exceptionally large and bulky. researchgate.net This steric hindrance makes it react preferentially and much faster with the more accessible primary 5'-OH group. researchgate.net

From an electronic standpoint, the 5'-OH group is the least affected by the electron-withdrawing effects of other substituents on the sugar moiety, further enhancing its nucleophilic reactivity in substitution reactions. umich.edu This combination of the nucleoside's inherent reactivity at the 5'-position and the steric bulk of the DMT chloride reagent ensures that protection occurs almost exclusively at the desired site, a critical requirement for the stepwise, directional synthesis of oligonucleotides. ajol.info

Monitoring of Detritylation Efficiency

Several methods are employed to monitor detritylation efficiency in real-time. The most common method is spectrophotometric. google.com The DMT carbocation, cleaved from the oligonucleotide, possesses a characteristic intense orange color and exhibits strong absorbance in the visible spectrum, typically around 495-498 nm. atdbio.comgoogle.com Most automated DNA/RNA synthesizers are equipped with hardware to measure this absorbance, allowing for the real-time calculation of stepwise yield. atdbio.comnih.gov For more precise but less convenient analysis, samples can be collected and measured with a conventional spectrophotometer or a colorimeter equipped with a fiber-optic probe to avoid sample transfer. nih.govglenresearch.com

An alternative to spectrophotometry is the use of conductivity monitoring. nih.govgoogle.com This method leverages the conductive properties of the ionic trityl cation released into the flowing stream during the detritylation step. nih.govrsc.org A conductivity cell placed downstream of the synthesis column can provide an immediate, real-time quantification of the released trityl, which correlates to the synthesis yield. nih.gov This allows for automated interruption of the synthesis if the yield drops below a preset threshold. nih.gov

| Method | Principle | Advantages | Disadvantages | Citations |

| UV/Vis Spectrophotometry | The cleaved DMT carbocation is a colored species that absorbs light at ~495-498 nm. The intensity of the color is proportional to the coupling yield. | Widely used, real-time monitoring on most synthesizers. | Off-line analysis can be tedious and prone to error. | atdbio.comnih.govgoogle.com |

| Conductivity Monitoring | The released trityl cation is ionic and its concentration can be measured by its effect on the electrical conductivity of the effluent. | Real-time, fully automated, allows for process interruption on failure. | Requires specific hardware (conductivity cell). | nih.govrsc.org |

| Reverse Phase HPLC | Chromatographic separation and quantification of the detritylated product. | Highly accurate for kinetic studies. | Not suitable for real-time, cycle-by-cycle monitoring. | oup.com |

Stability and Removal of the 2'-O-Tert-Butyldimethylsilyl (TBDMS) Group

The selection of a protecting group for the 2'-hydroxyl is one of the most challenging aspects of RNA synthesis. oup.comnih.gov The 2'-O-tert-butyldimethylsilyl (TBDMS) group is a widely used and classical choice, offering a balance of stability during synthesis and susceptibility to removal under specific, orthogonal conditions. nih.govglenresearch.comnih.gov

Robustness under Oligonucleotide Synthesis Conditions (Acid and Base Stability)

An ideal 2'-OH protecting group must remain intact throughout the entire oligonucleotide assembly process. This involves exposure to weakly acidic conditions during the repeated 5'-O-DMT detritylation steps and basic conditions during the final deprotection of the exocyclic amines on the nucleobases. nih.gov

The TBDMS group is generally stable to the mild acidic conditions, such as 3% dichloroacetic acid (DCA) in dichloromethane, used for detritylation. nih.govacs.org However, its stability under basic conditions is not absolute. atdbio.com While it can withstand the conditions for removing many base-labile protecting groups, standard deprotection protocols using aqueous ammonium (B1175870) hydroxide (B78521) can cause significant, premature cleavage of the TBDMS group. glenresearch.com This unintended desilylation exposes the 2'-hydroxyl, which can lead to phosphodiester chain scission or internucleotide phosphate (B84403) migration. glenresearch.comatdbio.com To minimize this, modified conditions, such as using a mixture of ammonium hydroxide and ethanol (B145695), are often employed. glenresearch.com

Mechanism of Fluoride-Ion-Catalyzed Desilylation

The removal of the TBDMS group is typically achieved using a fluoride (B91410) ion source, most commonly tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). glenresearch.comfiveable.me This deprotection method is orthogonal to the acidic and basic conditions used to remove other protecting groups. nih.gov

The mechanism of fluoride-ion-catalyzed desilylation is well-established. rsc.org The fluoride ion (F⁻) is a potent nucleophile for silicon. fiveable.me The process begins with the nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS ether. fiveable.meorganic-chemistry.org This attack leads to the formation of a transient, hypervalent, pentacoordinate silicon intermediate. fiveable.mersc.orgorganic-chemistry.org This intermediate is possible due to the availability of silicon's vacant 3d orbitals for hybridization. rsc.org The driving force for the reaction is the subsequent collapse of this intermediate, which involves the cleavage of the silicon-oxygen bond and the formation of a highly stable silicon-fluoride (Si-F) bond. organic-chemistry.orgnih.gov The process releases the free 2'-hydroxyl group and a silyl (B83357) fluoride byproduct. fiveable.me The bulky tetrabutylammonium cation in TBAF assists by solubilizing the fluoride ion in the organic solvent. fiveable.me

Mitigating 2'-O-TBDMS Migration and 3' to 2' Phosphate Migration Issues

A significant drawback associated with the TBDMS group is its propensity for intramolecular migration. During the synthesis of the phosphoramidite (B1245037) monomer itself, the TBDMS group can migrate from the 2'-position to the 3'-position, a process known as 2' to 3' isomerization. atdbio.com This leads to a mixture of isomers that requires careful chromatographic separation to isolate the desired 2'-O-TBDMS monomer. atdbio.com

A more serious issue can occur during the final deprotection steps of the synthesized oligonucleotide. If the TBDMS group is prematurely removed under basic conditions while the phosphate groups are still protected, the newly exposed 2'-hydroxyl can attack the adjacent 3'→5' phosphodiester linkage. atdbio.com This can lead to two detrimental outcomes: cleavage of the RNA chain or, more insidiously, migration of the phosphate backbone, resulting in a non-natural and biologically inactive 2'→5' phosphodiester linkage. oup.comatdbio.com The probability of an oligonucleotide containing at least one of these linkages increases with its length. atdbio.com

While some reports suggest that deprotection with 1M TBAF in THF can proceed without significant phosphate migration, other studies have found evidence of migration under these conditions, indicating that the reaction conditions are critical. oup.comglenresearch.comglenresearch.com To mitigate these problems, several strategies have been developed. These include optimizing deprotection conditions and developing alternative 2'-hydroxyl protecting groups, such as the triisopropylsilyloxymethyl (TOM) group, which has a lower tendency to migrate and allows for higher coupling efficiencies due to reduced steric hindrance. atdbio.commdpi.com

| Issue | Description | Mitigation Strategies | Citations |

| 2' to 3' Isomerization | During monomer synthesis, the TBDMS group can migrate from the 2'-OH to the 3'-OH, creating an undesired isomer. | Careful chromatographic purification of the 2'-O-TBDMS monomer. | atdbio.com |

| Phosphate Migration | Premature removal of the TBDMS group during basic deprotection can lead to the formation of non-natural 2'-5' phosphodiester linkages. | Careful control of deprotection conditions; use of alternative protecting groups (e.g., TOM). | oup.comatdbio.commdpi.com |

| Chain Scission | Premature desilylation can also lead to cleavage of the RNA backbone. | Use of milder basic deprotection conditions (e.g., NH4OH/Ethanol); use of alternative protecting groups. | glenresearch.comatdbio.com |

Orthogonal Protection Schemes in RNA Synthesis

The chemical synthesis of RNA, particularly through the widely adopted phosphoramidite method, is a complex process that hinges on a sophisticated strategy of using protecting groups. researchgate.net These temporary chemical modifications are essential to prevent unwanted side reactions at reactive sites on the ribonucleoside monomers during the stepwise assembly of the oligonucleotide chain. researchgate.netglenresearch.com The success of RNA synthesis relies on an orthogonal protection scheme, where each class of protecting group can be removed under specific conditions without affecting the others. nih.govrsc.org

In a standard RNA synthesis strategy utilizing building blocks like 5'-O-DMT-2'-TBDMS-Uridine, three types of protecting groups are employed. The 5'-hydroxyl group is typically protected by an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. researchgate.netnih.gov The 2'-hydroxyl group is shielded by a group, such as tert-butyldimethylsilyl (TBDMS), which is stable to both the acidic and basic conditions used during the synthesis cycles but can be cleaved at the end of the synthesis using a fluoride source. glenresearch.comnih.gov Finally, the exocyclic amino functions of the nucleobases (Adenine, Guanine, and Cytosine) and the phosphate backbone are protected by base-labile groups. researchgate.netnih.gov This multi-layered, orthogonal approach ensures that the correct chemical bonds are formed in the desired 3' to 5' direction and that the integrity of the growing RNA chain is maintained. nih.gov

The 2'-O-TBDMS group is a cornerstone of modern RNA synthesis, and its compatibility with various nucleobase protecting groups is critical for high-fidelity oligonucleotide production. glenresearch.comnih.gov In the standard phosphoramidite approach, the exocyclic amino groups of adenosine, cytidine, and guanosine (B1672433) are typically protected with acyl groups such as benzoyl (Bz), acetyl (Ac), phenoxyacetyl (Pac), or isobutyryl (iBu). researchgate.netnih.gov The phosphate groups are protected with a β-cyanoethyl group. nih.gov Both the acyl and cyanoethyl groups are removed in a single step using basic conditions, most commonly a solution of aqueous ammonium hydroxide and ethanol or methylamine (B109427). glenresearch.comnih.gov

The key to the success of this scheme is the stability of the 2'-O-TBDMS group to these basic deprotection conditions. nih.gov However, the stability is not absolute. atdbio.com Prolonged exposure to basic conditions can cause premature removal of the TBDMS group, which can lead to undesired cleavage of the phosphodiester backbone. glenresearch.comatdbio.com This issue becomes more pronounced with the synthesis of longer RNA oligonucleotides, as the cumulative exposure time to basic reagents during deprotection increases. atdbio.com To minimize this side reaction, milder base-labile protecting groups, such as phenoxyacetyl, are often employed for the nucleobases, as they can be removed under gentler conditions, thereby reducing the risk of premature desilylation and subsequent chain degradation. researchgate.net The development of innovative nucleobase protection concepts, such as the O6-tert-butyl/N2-tert-butyloxycarbonyl strategy for guanosine, further enhances compatibility and provides building blocks that work seamlessly with 2′-O-TBDMS protection in standard RNA synthesis. nih.gov

While the TBDMS group is the most established and widely used protection for the 2'-hydroxyl, several alternatives have been developed to address its limitations, primarily its steric bulk and potential for migration. atdbio.comgoogle.com These alternatives offer different chemical properties and deprotection strategies.

TOM ([(Triisopropylsilyl)oxy]methyl): This group is a significant modification of the TBDMS chemistry. atdbio.com It features a silyloxymethyl acetal (B89532) linkage to the 2'-OH, which places the bulky silyl group further away from the reaction center. atdbio.comglenresearch.com This design reduces steric hindrance during the coupling step, allowing for faster and more efficient reactions, comparable to DNA synthesis. glenresearch.comnih.gov The TOM group is stable throughout the synthesis and is removed with fluoride ions, making it fully compatible with existing TBDMS protocols. atdbio.comnih.gov A key advantage is that it prevents the 2' to 3' migration that can occur with TBDMS groups. glenresearch.com

TC (Thiomorpholine-4-carbothioate): The TC group offers unique orthogonality, particularly for applications requiring post-synthetic modifications. It can be used in combination with TBDMS-protected monomers in a single synthesis. nih.gov In such a scheme, the TC group acts as a "permanent" protection, while the TBDMS group can be selectively removed on the solid support, allowing for site-specific functionalization of the exposed 2'-hydroxyl group. nih.govresearchgate.net

Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) and Ctmp (1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl): These are acetal-based protecting groups designed for improved acid stability compared to earlier acetal groups like THP. glenresearch.com While offering an alternative to silyl-based chemistry, their significant bulk can still lead to steric hindrance and necessitate longer coupling times during synthesis. glenresearch.comacs.org

The following table provides a comparative overview of these 2'-OH protecting groups:

| Protecting Group | Chemical Class | Deprotection Condition | Key Advantages | Key Disadvantages |

| TBDMS | Silyl Ether | Fluoride Ions (e.g., TBAF, TEA·3HF) | Well-established, commercially available. glenresearch.com | Sterically bulky, slower coupling, potential for premature removal and chain cleavage. atdbio.comgoogle.com |

| TOM | Silyl Ether Acetal | Fluoride Ions (e.g., TBAF) | Reduced steric hindrance, faster coupling, higher yields, prevents 2'-3' migration. atdbio.comglenresearch.com | Monomer synthesis can be complex. google.com |

| ACE | Orthester | 1. Base (deacylation) 2. Mild Acid (pH ~3-4) | Different orthogonality (acid-labile). atdbio.com | Requires non-standard 5'-OH protection (silyl ether instead of DMT). atdbio.com |

| TC | Carbothioate | Base (e.g., DBU) | Orthogonal to TBDMS, enabling selective 2'-OH functionalization. nih.gov | Primarily used for specialized applications. |

| Fpmp/Ctmp | Acetal | Mild Acid | Alternative to silyl chemistry. glenresearch.com | Sterically bulky, requiring extended coupling times. glenresearch.comacs.org |

The steric bulk of the 2'-hydroxyl protecting group is a critical factor that directly influences the efficiency of the phosphoramidite coupling step in solid-phase RNA synthesis. atdbio.com The TBDMS group, being relatively large, creates significant steric hindrance around the 3'-phosphoramidite moiety. google.com This bulkiness impedes the nucleophilic attack of the free 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite monomer. atdbio.com

As a direct consequence, the coupling kinetics for TBDMS-protected RNA monomers are considerably slower than those for DNA synthesis, where the 2'-position is unencumbered. glenresearch.comatdbio.com To achieve high coupling efficiencies (ideally >98%), reaction times must be extended significantly, often to 6-15 minutes per cycle, compared to the much shorter times required for DNA synthesis. glenresearch.comatdbio.com

Protecting groups like TOM were specifically engineered to address this challenge. By incorporating a spacer, the bulky silyl component is moved away from the reaction site, resulting in lower steric hindrance. atdbio.comglenresearch.com This allows for the use of shorter coupling times while maintaining high yields, facilitating the synthesis of longer and more complex RNA molecules. atdbio.comnih.gov

Applications of 5 O Dmt 2 Tbdms Uridine in Advanced Academic Research

Synthesis of Modified and Unmodified RNA Oligonucleotides

The primary application of 5'-O-DMT-2'-TBDMS-Uridine lies in its role as a fundamental building block for the automated solid-phase synthesis of both naturally occurring (unmodified) and chemically altered (modified) RNA oligonucleotides. nih.govsemanticscholar.org This process involves the sequential coupling of phosphoramidite (B1245037) monomers, like the 3'-phosphoramidite derivative of this compound, to a growing RNA chain that is anchored to a solid support. nih.gov The 2'-O-TBDMS protection strategy is considered a standard procedure for RNA preparation. nih.govsemanticscholar.org The coupling reaction is highly efficient, typically exceeding 98%, enabling the synthesis of RNA sequences of considerable length. researchgate.netacs.org

A significant advantage of using this compound chemistry is the ability to introduce modified uridine (B1682114) analogues at specific, predetermined positions within an RNA sequence. This is achieved by first synthesizing the desired uridine analogue and then protecting it with the 5'-O-DMT and 2'-O-TBDMS groups to create the corresponding phosphoramidite monomer. This modified building block can then be incorporated into the growing RNA chain during solid-phase synthesis.

For instance, researchers have successfully incorporated various uridine analogues for specific research purposes:

2-thiouridine (B16713) and 4-thiouridine (B1664626): These analogues are valuable for studying RNA structure and function, and for introducing photoreactive cross-linking agents. nih.govresearchgate.net

Pseudouridine (B1679824): 5'-DMT-2'-O-TBDMS-PseudoUridine-CE-Phosphoramidite is employed in the research and development of RNA molecules for diagnostic and therapeutic applications, including the development of drugs targeting cancers and viral infections.

5-iodouridine and 5-bromouridine: These halogenated analogues serve as photoreactive probes and are incorporated to study RNA-protein interactions and RNA structure. researchgate.net The synthesis involves protecting the 5'-OH of the respective uridine analogue with a DMT group and the 2'-OH with a TBDMS group, followed by conversion to the phosphoramidite. researchgate.net

5-taurinomethyluridine (τm⁵U) and 5-taurinomethyl-2-thiouridine (τm⁵s²U): These modified nucleosides, found in human mitochondrial tRNA, have been chemically synthesized and incorporated into RNA oligonucleotides to study their role in translation and associated pathologies. nih.gov

The following table summarizes some of the uridine analogues that can be incorporated using this methodology and their primary research applications.

| Uridine Analogue | Research Application |

| 2-thiouridine | Structural and functional analysis of RNA |

| 4-thiouridine | Photoreactive cross-linking studies |

| Pseudouridine | Development of diagnostic and therapeutic RNA |

| 5-iodouridine | Photoreactive probes for structural studies |

| 5-bromouridine | Photoreactive probes for structural studies |

| 5-taurinomethyluridine | Studying mitochondrial tRNA function |

| 5-taurinomethyl-2-thiouridine | Studying mitochondrial tRNA function |

The versatility of this compound chemistry extends to the preparation of RNA probes and bioconjugates. By incorporating uridine residues that have been modified with reactive functional groups, it is possible to attach a wide array of molecules, such as fluorescent dyes, biotin, or other reporter groups, to the RNA after its synthesis is complete. nih.gov This postsynthetic conjugation strategy is a powerful tool for creating customized RNA molecules for various applications. nih.gov

For example, uridine can be modified at the C5 position with a linker arm that terminates in an amino group. Following the incorporation of this amino-modified uridine into an RNA oligonucleotide, a fluorescent dye containing a reactive N-hydroxysuccinimidyl (NHS) ester can be covalently attached to the amino group. nih.gov This approach allows for the site-specific labeling of RNA with high efficiency. nih.gov This method is instrumental in generating RNA probes for fluorescence resonance energy transfer (FRET) studies, which are used to measure distances and conformational changes within RNA molecules and their complexes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of RNA molecules in solution. To enhance the sensitivity and resolve the spectral complexity of larger RNAs, it is often necessary to enrich the RNA with stable isotopes such as ¹³C and ¹⁵N. acs.org

This compound plays a crucial role in the synthesis of isotopically labeled RNA. The process begins with the chemical or enzymatic synthesis of uridine that is uniformly or selectively labeled with ¹³C and/or ¹⁵N. This isotopically enriched uridine is then converted into the 5'-O-DMT-2'-TBDMS-protected phosphoramidite building block. acs.org This labeled phosphoramidite can then be incorporated at specific sites or throughout the entire sequence of an RNA molecule during solid-phase synthesis. acs.org This site-specific or segmental labeling approach is invaluable for focusing NMR studies on particular regions of interest within a large RNA molecule, thereby simplifying complex spectra and providing detailed structural and dynamic information. acs.org Commercially available isotopically labeled 5'-O-DMT-2'-O-TBDMS-3'-O-CEP-uridine includes variants with [1,3-¹⁵N₂], [5-D; 6-¹³C], and [5-D; 6-¹³C; 1,3-¹⁵N₂] labels. innotope.at

Development of RNA-Based Molecular Tools and Reagents

The ability to synthesize custom RNA sequences with high fidelity and to introduce a wide range of modifications has led to the development of a diverse array of RNA-based molecular tools and reagents for advanced research.

Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) are powerful tools for silencing gene expression in a sequence-specific manner. nih.gov this compound is a key reagent in the synthesis of these molecules. csic.es siRNAs are typically short, double-stranded RNA molecules, while ASOs are single-stranded. Both function by binding to a target messenger RNA (mRNA), leading to its degradation or blocking its translation into protein.

The chemical synthesis of siRNAs and ASOs allows for the introduction of various chemical modifications to improve their properties, such as enhanced stability against nuclease degradation, increased binding affinity to the target mRNA, and improved cellular uptake. nih.gov For example, the introduction of 5-ethyluridine (B1619342) residues into siRNA duplexes has been shown to result in RNAi activity comparable to or slightly better than that of unmodified siRNAs. csic.es The synthesis of such modified oligonucleotides relies on the use of the corresponding 5'-O-DMT-2'-TBDMS-protected phosphoramidite of the modified uridine. csic.es

Ribozymes are RNA molecules that possess catalytic activity, while aptamers are RNA or DNA molecules that can bind to specific target molecules with high affinity and specificity. Both ribozymes and aptamers have significant potential in diagnostics and therapeutics. nih.gov The rational design and synthesis of these functional RNA molecules often require the incorporation of modified nucleotides to enhance their stability, catalytic activity, or binding properties. oup.com

This compound and its modified derivatives are instrumental in the synthesis of custom-designed ribozymes and aptamers. nih.gov For example, in the study of hammerhead ribozymes, researchers have incorporated various 2'-modified uridine analogues at specific positions within the catalytic core to probe the structure-activity relationships and to develop more nuclease-resistant ribozymes. oup.com The synthesis of these modified ribozymes is achieved by using the corresponding 5'-O-DMT-2'-TBDMS-protected phosphoramidites of the desired uridine analogues. oup.com

Fabrication of Diagnostic Probes and Primers for Nucleic Acid Amplification Techniques

The chemical stability and high coupling efficiency offered by this compound, particularly in its phosphoramidite form, make it an indispensable reagent for the fabrication of high-fidelity oligonucleotides for diagnostic applications. biocompare.com These synthetic nucleic acids serve as essential components in a variety of nucleic acid amplification techniques (NAATs), including the polymerase chain reaction (PCR) and reverse transcription PCR (RT-PCR).

In these methods, short, synthetic single-stranded DNA or RNA molecules, known as primers, provide a starting point for DNA polymerase to begin synthesis. Probes are another class of oligonucleotides, often labeled with fluorophores, that bind to specific target sequences, allowing for real-time detection and quantification of the amplified product. The precise sequence of these primers and probes determines the specificity of the diagnostic test.

The use of high-purity building blocks like this compound in the synthesis of these oligonucleotides is critical to ensure the accuracy and reliability of diagnostic assays for genetic disorders and infectious diseases. dtu.dk The robustness of the TBDMS protecting group chemistry allows for the reliable synthesis of the custom sequences required for these sensitive tests. dtu.dk

Table 1: Role of Synthetic Oligonucleotides in Diagnostic Techniques

| Diagnostic Technique | Role of Oligonucleotides Synthesized with this compound Chemistry | Purpose |

|---|---|---|

| Polymerase Chain Reaction (PCR) | Primers | Define the specific DNA sequence to be amplified. |

| Reverse Transcription PCR (RT-PCR) | Primers | Define the specific RNA sequence to be reverse transcribed and subsequently amplified. |

| Quantitative PCR (qPCR) | Primers and Probes | Amplify and simultaneously quantify a specific DNA target, often using fluorescently labeled probes. |

| Fluorescence in situ Hybridization (FISH) | Probes | Visualize and map the presence and location of specific DNA sequences within chromosomes. |

Contributions to Structural Biology and Biophysical Studies of RNA

Understanding the three-dimensional structure of RNA and its dynamic interactions is fundamental to deciphering its biological roles. This compound phosphoramidite enables the synthesis of custom RNA molecules, including those with site-specific modifications, which are essential tools for structural and biophysical analysis. semanticscholar.org

By incorporating modified or labeled nucleosides at precise locations within an RNA sequence, researchers can probe its structure, stability, and interactions with other molecules. A notable example involves the study of oxidative damage to RNA. Researchers synthesized 24-mer oligoribonucleotides containing 5-hydroxyuridine (B57132) (5-OHU), a major product of oxidative damage, using a C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite. semanticscholar.org This allowed for detailed biophysical characterization of the lesion's impact. semanticscholar.org

These studies employed techniques such as:

UV-melting Temperature Experiments: To measure the thermodynamic stability of the RNA duplex. The results showed that the base-pairing stability opposite the 5-OHU lesion followed the order A > G > T ≈ C. semanticscholar.org

Such precise synthetic control is also crucial for installing epitranscriptomic modifications into RNA oligomers to study their effect on gene expression and protein recognition. rsc.org

Table 2: Research Findings on the Biophysical Impact of 5-Hydroxyuridine (5-OHU) in an RNA-DNA Duplex

| Biophysical Parameter | Observation | Implication |

|---|---|---|

| Base Pairing Partner | Adenine (B156593) (A) and Guanine (G) were preferentially incorporated opposite 5-OHU by reverse transcriptases. semanticscholar.org | Suggests a high potential for A:5-OHU and G:5-OHU mispairing during RNA replication or reverse transcription. |

| Thermal Stability (Tm) | The relative stability of base pairs was A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU. semanticscholar.org | Indicates that the A:5-OHU pair is the most stable, correlating with the observed incorporation preference. |

| Helical Conformation (CD) | The duplex containing 5-OHU exhibited a conformation similar to standard DNA-RNA heteroduplexes. semanticscholar.org | Shows that this specific oxidative lesion does not cause major structural distortion of the helix. |

Advancement of High-Throughput RNA Synthesis Technologies

The development of automated solid-phase synthesis using phosphoramidite chemistry has revolutionized the production of nucleic acids. researchgate.netmdpi.com this compound and its corresponding phosphoramidite are central to these technologies, particularly for RNA. mdpi.com The selection of the 2′-protecting group is the most critical factor influencing the speed and yield of RNA synthesis. mdpi.com The TBDMS group represents a widely adopted standard, balancing stability during synthesis with effective removal during deprotection. rsc.org

This chemistry is the engine behind high-throughput platforms, such as microarray technology, which allows for the parallel in-situ synthesis of tens of thousands of unique RNA sequences on a solid surface. nih.gov Such capabilities are vital for large-scale functional genomics and drug discovery applications.

Research continues to refine RNA synthesis protocols to enhance efficiency. Key areas of advancement include:

Development of Novel Synthesis Strategies: The invention of a reverse (5′→3′) synthesis method using specifically designed phosphoramidites has been shown to improve coupling efficiency to nearly 99%, resulting in higher purity RNA, especially for longer oligonucleotides. google.com

Improved Reagents and Coupling Conditions: The use of more potent activators for the phosphoramidite coupling step has successfully increased the rate of chain elongation. mdpi.com The coupling efficiency for modified phosphoramidites can vary; for instance, a 5-selenophene-modified uridine phosphoramidite showed a coupling efficiency of around 40%. nih.gov

These ongoing innovations, built upon the foundational 2'-TBDMS phosphoramidite chemistry, are continuously pushing the boundaries of RNA synthesis, enabling the production of longer, more complex, and highly modified RNA molecules for a wide array of research applications.

Table 3: Parameters in Automated RNA Synthesis Using 2'-TBDMS Chemistry

| Parameter | Description | Significance |

|---|---|---|

| Building Block | 5'-O-DMT-2'-O-TBDMS protected ribonucleoside phosphoramidite | The monomer unit for stepwise addition in the 3' to 5' direction. mdpi.com |

| Coupling Time | The time allowed for the phosphoramidite to react with the free 5'-hydroxyl of the growing chain. | Shorter times increase throughput. Varies by monomer; standard amidites are fast, while modified versions may require longer times (e.g., 10-20 minutes). rsc.org |

| Coupling Efficiency | The percentage of growing chains that successfully add the new monomer in a given cycle. | High efficiency (>98-99%) is critical for synthesizing long, pure oligonucleotides. google.com |

| Deprotection | Multi-step chemical process to remove protecting groups (base, phosphate (B84403), and sugar) and cleave the RNA from the solid support. | Conditions must be carefully controlled to remove the 2'-TBDMS group without degrading the RNA chain. rsc.orgsemanticscholar.org |

Challenges and Future Directions in Research Utilizing 5 O Dmt 2 Tbdms Uridine

Addressing Challenges in the Synthesis of Long and Complex RNA Sequences

The steric bulk of the TBDMS protecting group on the 2'-hydroxyl of the ribose sugar is a contributing factor to these coupling inefficiencies. google.com This steric hindrance can slow down the coupling reaction and necessitate the use of more potent activators, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BMT), to achieve acceptable coupling times and yields. oup.comresearchgate.net However, even with these improvements, the synthesis of RNA oligonucleotides longer than 50-60 nucleotides remains a significant challenge. researchgate.net

Furthermore, the synthesis of RNA sequences with complex secondary structures, such as hairpins or G-quadruplexes, can be particularly problematic. The growing RNA chain, tethered to a solid support, can fold into these structures, making the 5'-hydroxyl group inaccessible for the next coupling reaction. This can lead to a higher incidence of truncated sequences and a lower yield of the desired full-length product.

Future research in this area is focused on several key strategies to overcome these limitations:

Development of novel protecting groups: Research into alternative 2'-hydroxyl protecting groups with less steric bulk than TBDMS, such as the 2'-O-triisopropylsilyloxymethyl (TOM) group, has shown promise in improving coupling efficiencies and allowing for the synthesis of longer RNA molecules. phenomenex.comnih.gov

Optimization of synthesis protocols: Continued refinement of coupling conditions, including the use of more efficient activators and optimized reaction times, can help to maximize the yield of each step. oup.com

Advanced purification techniques: The development of more effective methods for purifying long RNA sequences from the complex mixture of truncated products is crucial for obtaining high-purity material for downstream applications.

Table 1: Challenges in Long and Complex RNA Synthesis

| Challenge | Contributing Factors | Potential Solutions |

|---|---|---|

| Decreased overall yield with increasing sequence length | Cumulative loss of efficiency at each coupling step | Higher efficiency coupling reagents, alternative protecting groups |

| Steric hindrance from the 2'-TBDMS group | Reduced coupling reaction rates | Less bulky 2'-protecting groups, more potent activators |

| Formation of secondary structures on the solid support | Inaccessibility of the 5'-hydroxyl group for coupling | Modified phosphoramidites that disrupt secondary structures, optimized synthesis conditions |

| Difficult purification of the full-length product | Presence of numerous truncated sequences | Advanced chromatographic and electrophoretic purification methods |

Continued Development of Milder and More Efficient Deprotection Protocols

Following the assembly of the RNA chain, the protecting groups must be removed in a process called deprotection. The standard deprotection strategy for RNA synthesized with 5'-O-DMT-2'-TBDMS-Uridine involves a two-step process. First, the base and phosphate (B84403) protecting groups are removed, and the RNA is cleaved from the solid support using a basic solution, typically a mixture of aqueous ammonia (B1221849) and ethanol (B145695) or methylamine (B109427). glenresearch.comkulturkaufhaus.de The second step involves the removal of the 2'-O-TBDMS groups using a fluoride (B91410) reagent, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). oup.comglenresearch.com

While this process is generally effective, it can also lead to degradation of the RNA, particularly for longer or more sensitive sequences. The harsh basic conditions of the first step can cause partial loss of the TBDMS groups, which can in turn lead to cleavage of the phosphodiester backbone. glenresearch.com The fluoride treatment in the second step can also be problematic, as it is sensitive to water and can produce salts that are difficult to remove. oup.com

Therefore, a significant area of research is the development of milder and more efficient deprotection protocols. The goal is to find conditions that effectively remove all protecting groups without damaging the RNA molecule. Some of the promising approaches include:

Use of alternative amine bases: Reagents like aqueous methylamine have been shown to be effective for the first deprotection step and can reduce the risk of TBDMS group loss compared to ammonium (B1175870) hydroxide (B78521). umich.edu

Improved fluoride reagents: The use of anhydrous TEA·3HF in a solvent like N-methylpyrrolidinone (NMP) has been shown to be a more reliable and efficient method for desilylation than TBAF. oup.com

Orthogonal deprotection strategies: This approach involves using protecting groups that can be removed under different, non-interfering conditions. For example, using a combination of a fluoride-labile 2'-O-TBDMS group and a photolabile or acid-labile protecting group at another position would allow for selective deprotection. jocpr.com

Table 2: Deprotection Protocols for this compound

| Deprotection Step | Standard Reagent | Challenges | Milder/More Efficient Alternatives |

|---|---|---|---|

| Base and Phosphate Deprotection & Cleavage from Support | Ammonium hydroxide/ethanol | Potential for premature TBDMS removal and chain cleavage | Aqueous methylamine, ethanolic methylamine/aqueous methylamine (EMAM) |

| 2'-O-TBDMS Deprotection | Tetrabutylammonium fluoride (TBAF) | Sensitivity to water, salt byproducts | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO |

Expanding the Chemical Space of Site-Specific RNA Modifications

The ability to introduce specific chemical modifications into RNA is crucial for a wide range of applications, from fundamental studies of RNA structure and function to the development of RNA-based therapeutics. This compound and its analogs are key tools for achieving site-specific modifications. By synthesizing phosphoramidites of modified nucleosides, researchers can incorporate these altered units at precise locations within an RNA sequence. nih.gov

This approach allows for the introduction of a vast array of chemical functionalities, including:

Fluorescent dyes and reporter groups: These are used to study RNA structure, dynamics, and interactions with other molecules. nih.gov

Amino linkers: These can be used to attach other molecules, such as peptides or drugs, to the RNA. nih.gov

Modified bases: Analogs of the natural bases can be incorporated to probe the effects of specific chemical changes on RNA function. For example, 4-thiouridine (B1664626) can be used for cross-linking studies. nih.gov

A powerful strategy for expanding the chemical space of RNA modifications is the use of "convertible" nucleosides. These are modified nucleosides that can be incorporated into an RNA chain and then chemically converted into a different modification after the synthesis is complete. nih.gov This post-synthetic modification approach allows for the introduction of functionalities that may not be compatible with the conditions of solid-phase synthesis.

Future research in this area is focused on:

Developing new modified phosphoramidites: The synthesis of novel phosphoramidite (B1245037) building blocks with a wider range of functional groups will continue to expand the toolkit for RNA modification. nih.gov

Improving post-synthetic modification strategies: The development of more efficient and selective post-synthetic reaction chemistries will enable the creation of more complex and diverse modified RNAs. nih.gov

Exploring the functional consequences of novel modifications: A key challenge is to understand how different chemical modifications affect the structure, stability, and biological activity of RNA.

Integration with Emerging RNA-Based Technologies and Methodologies

The ability to synthesize custom-designed RNA sequences with specific modifications using building blocks like this compound is a driving force behind many emerging RNA-based technologies.

One of the most prominent examples is the development of mRNA vaccines . The in vitro transcription of mRNA often incorporates modified nucleosides, such as pseudouridine (B1679824) or N1-methylpseudouridine, to reduce the immunogenicity of the RNA and enhance its translational efficiency. technologynetworks.com The phosphoramidites of these modified nucleosides, often protected with DMT and TBDMS groups, are essential for the synthesis of the DNA templates used for in vitro transcription and for the direct chemical synthesis of shorter RNA fragments. technologynetworks.comclinicalresearchnewsonline.comsyn-c.com

Other emerging areas where synthetic RNA plays a crucial role include:

RNA aptamers: These are short, single-stranded RNA molecules that can bind to specific targets with high affinity and specificity. The incorporation of modified nucleosides can enhance the stability and binding properties of aptamers. researchgate.net

Ribozymes: These are RNA molecules with catalytic activity. Site-specific modifications can be used to probe the catalytic mechanism of ribozymes and to develop novel biocatalysts. oup.com

RNA interference (RNAi): Short interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to silence gene expression. Chemical modifications can improve the stability, specificity, and delivery of these therapeutic RNAs. nih.gov

The future of these technologies is closely tied to our ability to synthesize increasingly complex and precisely modified RNA molecules. The integration of automated synthesis platforms with novel chemical and enzymatic methods will be key to meeting the growing demand for synthetic RNA in these and other cutting-edge applications.

Computational and In Silico Approaches for Rational Design of Modified RNA and Nucleoside Analogues

Computational and in silico methods are becoming increasingly important in the field of RNA research. These approaches can be used to predict the structural and thermodynamic consequences of incorporating modified nucleosides, like those derived from this compound, into an RNA sequence. This allows for the rational design of RNA molecules with desired properties, reducing the time and expense of experimental screening.

Molecular dynamics (MD) simulations, for example, can be used to study how a modification affects the local conformation and flexibility of an RNA duplex. Such studies have provided insights into how modifications like 2-thiouridine (B16713) can preorganize the single-stranded RNA for hybridization, leading to increased duplex stability. oup.com

Computational approaches are also being used to:

Predict the thermodynamic stability of RNA duplexes containing modified nucleosides. This information is valuable for designing antisense oligonucleotides and siRNAs with optimal binding affinity.

Model the three-dimensional structure of modified RNAs. This can help to understand how modifications influence RNA folding and interaction with proteins and other molecules.

Design novel nucleoside analogues with specific properties. By simulating the interaction of different modified nucleosides with their biological targets, researchers can identify candidates with improved therapeutic potential.

The integration of computational design with experimental synthesis and characterization creates a powerful feedback loop for the development of new and improved RNA-based technologies. As computational models become more accurate and powerful, they will play an increasingly central role in guiding the synthesis and application of modified RNAs built from versatile precursors like this compound.

Table 3: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| This compound | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine |

| DMT | Dimethoxytrityl |

| TBDMS | tert-Butyldimethylsilyl |

| ETT | 5-Ethylthio-1H-tetrazole |

| BMT | 5-Benzylthio-1H-tetrazole |

| TOM | Triisopropylsilyloxymethyl |

| TBAF | Tetrabutylammonium fluoride |

| TEA·3HF | Triethylamine trihydrofluoride |

| NMP | N-Methylpyrrolidinone |

| EMAM | Ethanolic methylamine/aqueous methylamine |

| siRNA | Short interfering RNA |

| shRNA | Short hairpin RNA |

| mRNA | Messenger RNA |

Q & A

Q. What is the role of 5'-O-DMT-2'-TBDMS-Uridine in oligonucleotide synthesis, and how do its protective groups function?

This compound is a protected nucleoside critical for solid-phase oligonucleotide synthesis. The 5'-O-DMT (4,4'-dimethoxytrityl) group prevents unwanted side reactions by blocking the 5'-hydroxyl during chain elongation, while the 2'-O-TBDMS (tert-butyldimethylsilyl) group stabilizes the ribose moiety and ensures regioselectivity in RNA synthesis. The DMT group is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), enabling sequential coupling of nucleotides .

Q. What experimental protocols are recommended for incorporating this compound into RNA sequences?

Use phosphoramidite chemistry with automated synthesizers. Key steps:

- Deprotection : Remove the DMT group with acid (e.g., TCA) to activate the 5'-OH for coupling.

- Coupling : React with a phosphoramidite monomer (e.g., 5'-O-DMT-2'-O-TBDMS-Uridine) using 5-(benzylthio)-1H-tetrazole (0.3 M in acetonitrile) as an activator for 15 minutes .

- Oxidation : Stabilize the phosphite triester intermediate with iodine/water/pyridine.

- Capping : Block unreacted 5'-OH with acetic anhydride and 1-methylimidazole to prevent deletion sequences .

Q. How should researchers assess the purity of this compound, and what analytical methods are most reliable?

Employ reverse-phase HPLC with UV detection (260 nm) and mass spectrometry (ESI-MS) to verify purity (>95%) and molecular identity. For example, ESI-MS of the compound should show [M+H]+ at m/z 660.83 (C₃₆H₄₄N₂O₈Si) . Discrepancies in reported purity (e.g., 95% vs. 97%) may arise from differences in synthesis protocols or storage conditions, necessitating batch-specific validation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in long RNA sequences?

Low coupling efficiency (>98% per step is ideal) often stems from steric hindrance from the TBDMS group. Mitigation strategies:

- Activator choice : Replace standard tetrazole with more reactive agents (e.g., 5-ethylthio-1H-tetrazole).

- Extended coupling times : Increase reaction time to 20–30 minutes for sterically hindered nucleotides.

- Temperature control : Perform reactions at 40–50°C to improve phosphoramidite solubility and reactivity . Post-synthesis, quantify truncation products via MALDI-TOF MS or PAGE analysis.

Q. What are the stability challenges of this compound under varying storage and reaction conditions?

The TBDMS group is susceptible to hydrolysis under basic conditions, while the DMT group degrades in prolonged acidic exposure. Stability protocols:

- Storage : Store at 2–8°C in anhydrous acetonitrile or under inert gas (argon) to prevent moisture ingress .

- In-process stability : Limit acid exposure during DMT removal to <60 seconds per cycle.

- Quality control : Monitor silyl group integrity via ¹H NMR (absence of δ 0.1–0.3 ppm peaks indicates hydrolysis) .

Q. How can contradictory data on the compound’s role in DNA vs. RNA synthesis be resolved?

While primarily used for RNA synthesis (due to 2'-O-TBDMS), its application in DNA synthesis is limited to modified oligonucleotides (e.g., LNA or 2'-F-DNA). Contradictions in literature may arise from:

- Deprotection methods : DNA synthesis requires harsher conditions (e.g., NH₄OH at 55°C) that may cleave TBDMS, whereas RNA synthesis uses milder fluoride-based deprotection (e.g., TEA·3HF) .

- Structural analogs : Confusion with similar compounds (e.g., 5'-O-DMT-3'-O-TBDMS-Uridine) may lead to misattributed functions. Cross-validate synthesis protocols with NMR and HRMS .

Methodological Considerations

Q. What strategies are effective in minimizing side reactions during DMT and TBDMS deprotection?

- Acid selection : Use dichloroacetic acid (DCA) instead of TCA for faster DMT removal with minimal ribose damage.

- Fluoride source : For TBDMS deprotection, tetrabutylammonium fluoride (TBAF) in THF is more controlled than aqueous HF, reducing backbone cleavage .

- Stepwise deprotection : Remove DMT first, then TBDMS, to avoid simultaneous exposure to acid and base.

Q. How does this compound compare to newer analogs (e.g., 2'-O-MOE or 2'-F) in terms of synthesis efficiency and stability?

- Synthesis efficiency : TBDMS offers moderate steric hindrance compared to bulkier groups (e.g., 2'-O-MOE), enabling faster coupling but lower nuclease resistance.

- Stability : 2'-F modifications enhance thermal stability but require specialized phosphoramidites. TBDMS remains cost-effective for research-scale RNA synthesis . Comparative studies should use melting temperature (Tm) analysis and serum stability assays to evaluate performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.